molecular formula C10H7FN2O2 B12108733 5-[1-(4-Fluoro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione

5-[1-(4-Fluoro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione

Cat. No.: B12108733
M. Wt: 206.17 g/mol
InChI Key: NIIDHJDIIPZAEZ-YVMONPNESA-N
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Description

5-[1-(4-Fluoro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione is a heterocyclic compound that features a five-membered ring structure containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(4-Fluoro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione typically involves the reaction of 4-fluorobenzaldehyde with imidazolidine-2,4-dione under specific conditions. One common method is the condensation reaction, where the aldehyde group of 4-fluorobenzaldehyde reacts with the imidazolidine-2,4-dione in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-[1-(4-Fluoro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazolidine ring.

    Reduction: Reduced forms of the imidazolidine ring.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

5-[1-(4-Fluoro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[1-(4-Fluoro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity, making it a potent modulator of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine derivatives: These compounds share a similar five-membered ring structure but contain sulfur instead of oxygen.

    Imidazole derivatives: These compounds have a similar nitrogen-containing ring but differ in their substitution patterns.

Uniqueness

5-[1-(4-Fluoro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione is unique due to the presence of the fluorine atom on the phenyl ring, which imparts distinct chemical and biological properties. This fluorine substitution enhances the compound’s stability, binding affinity, and overall reactivity compared to its non-fluorinated counterparts.

Properties

Molecular Formula

C10H7FN2O2

Molecular Weight

206.17 g/mol

IUPAC Name

(5Z)-5-[(4-fluorophenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C10H7FN2O2/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)/b8-5-

InChI Key

NIIDHJDIIPZAEZ-YVMONPNESA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)NC(=O)N2)F

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=O)N2)F

Origin of Product

United States

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